molecular formula C₂₃H₄₀ B1159102 1,3-Dipentyl-5-heptylbenzene

1,3-Dipentyl-5-heptylbenzene

Cat. No.: B1159102
M. Wt: 316.56
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dipentyl-5-heptylbenzene is a substituted benzene derivative featuring three alkyl chains: two pentyl groups at the 1- and 3-positions and a heptyl group at the 5-position. Its molecular structure (C₁₈H₃₈) suggests applications in surfactant synthesis, lubricant additives, or intermediates in organic reactions due to its hydrophobic alkyl substituents.

Properties

Molecular Formula

C₂₃H₄₀

Molecular Weight

316.56

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkylbenzenes

The following compounds share structural similarities with 1,3-Dipentyl-5-heptylbenzene, differing primarily in alkyl chain length, branching, or substituent positions. Key comparisons are outlined below:

Substituent Position and Chain Length
Compound Name CAS Number Molecular Formula Alkyl Substituents Molecular Weight (g/mol)
This compound Not provided C₁₈H₃₈ Pentyl (1,3), Heptyl (5) 242.5 (estimated)
3-Phenyldodecane 4621-36-7 C₁₈H₃₀ Ethyloctyl (branched chain) 246.4
3-Phenyltetradecane 2400-00-2 C₂₀H₃₄ Ethyldecyl (branched chain) 274.5
3-Phenyltridecane 4534-58-1 C₁₉H₃₂ Ethyldodecyl (branched chain) 260.5

Key Observations :

  • Chain Length and Branching : Longer or branched alkyl chains (e.g., ethyldecyl in 3-Phenyltetradecane) increase molecular weight and lipophilicity compared to linear chains in this compound. This enhances hydrophobicity, impacting solubility in polar solvents .
  • This aligns with studies showing lower reactivity in meta-dihydroxybenzenes due to electronic and steric effects .
Physicochemical Properties

While explicit data for this compound is unavailable, trends from analogous compounds suggest:

  • Boiling Point : Increases with molecular weight and chain length (e.g., 3-Phenyltetradecane > 3-Phenyldodecane).
  • Solubility : Decreases with longer alkyl chains; likely <1 mg/mL in water (estimated via LogP calculations).
  • Stability : Linear alkyl chains may improve thermal stability compared to branched analogs due to reduced steric strain.
Reactivity and Functionalization

Electron-donating alkyl groups activate the benzene ring toward electrophilic substitution. However, meta-substitution patterns (as in this compound) may direct incoming electrophiles to less hindered positions, contrasting with para-substituted derivatives where regioselectivity is more predictable. Studies on dihydroxybenzenes demonstrate that substituent positioning significantly impacts reaction pathways and yields .

Research Findings and Implications

  • Synthetic Challenges : The synthesis of multi-alkylated benzenes requires precise control over reaction conditions to avoid isomerization or over-alkylation. For example, steric hindrance in meta-substituted compounds can slow reaction kinetics, as seen in the reduced reactivity of 1,3-dihydroxybenzene derivatives .
  • Applications: Longer alkyl chains (e.g., heptyl in this compound) enhance suitability for nonpolar applications, such as lipid bilayer studies or polymer plasticizers, whereas shorter chains favor solubility in organic solvents.

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